molecular formula C10H10F2 B1323150 4-(3,5-Difluorophenyl)-1-butene CAS No. 225240-58-4

4-(3,5-Difluorophenyl)-1-butene

Cat. No. B1323150
CAS RN: 225240-58-4
M. Wt: 168.18 g/mol
InChI Key: OHRJFZAMQQRVOF-UHFFFAOYSA-N
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Description

The compound "4-(3,5-Difluorophenyl)-1-butene" is a fluorinated butene derivative with potential applications in organic synthesis and materials science. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, reactions, and properties of structurally related fluorinated aromatic compounds and butene derivatives.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions, as seen in the preparation of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where hexafluorobenzene is reacted with lithium dimesitylphosphide . Similarly, difluorodienes can be synthesized by double dehydrobromination of dibromo-difluorobutanes . These methods could potentially be adapted for the synthesis of "4-(3,5-Difluorophenyl)-1-butene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using spectroscopic methods such as 19F NMR, as well as X-ray crystallography . These techniques can provide detailed information about the bond angles and electronic environment of the fluorine atoms, which are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Fluorinated butenes and butadienes are known to participate in various chemical reactions. For instance, 4-aryl-1,1-difluoro-1,3-butadienes can undergo Diels-Alder reactions with electron-deficient dienophiles . The presence of fluorine atoms can significantly influence the reactivity of these compounds, making them useful intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the strong electronegativity of fluorine. For example, the mesogenic properties of 1-phenyl-4-(4-n-alkoxyphenyl-2,3,5,6-tetrafluorophenyl)-butadiynes indicate that these compounds can form nematic liquid crystals, which could be relevant for the study of "4-(3,5-Difluorophenyl)-1-butene" if it exhibits similar behavior . Additionally, the introduction of fluorine atoms can enhance the stability and modify the electronic properties of organic molecules, as seen in the synthesis of 1,1-difluoro-3-phenylthio-1,3-butadienes .

Scientific Research Applications

Hydrogenation Catalysts

Research on the hydrogenation of alkadienes has explored the use of various catalysts, including rhenium, for the hydrogenation of 1,3-butadiene. This process results in products such as 1-butene, trans-2-butene, cis-2-butene, and butane, which are significant in various chemical processes (Grant, Moyes, & Wells, 1978).

Reactivity with π-Bonds

Studies on the reactivity of disilyne RSi≡SiR with π-bonds, including interactions with butenes, have shown stereospecific addition and routes to isolable 1,2-disilabenzene derivatives. This research expands the understanding of chemical reactions involving alkene bonds, such as those in 4-(3,5-Difluorophenyl)-1-butene (Kinjo et al., 2007).

Adsorption Studies

Investigations into non-porous small molecule adsorbents, like fluorinated copper(I) pyrazolates, have included studies of their interaction with larger alkenes like 1-butene. This research is essential for understanding the adsorption properties and potential applications in separation processes (Elashkar et al., 2020).

Electrochemical Synthesis

The electrochemical synthesis of carboxylic acids from alkenes, including 1-butene, using nickel-organic mediators, represents an innovative approach in the field of organic synthesis. This method utilizes CO2 as a C1-synthon and has implications for the development of more sustainable chemical processes (Bringmann & Dinjus, 2001).

Safety and Hazards

Safety data sheets provide information on the potential hazards of similar compounds. They include precautions for handling and use, as well as first aid measures .

Future Directions

Research on similar compounds is ongoing, with many potential applications in fields like medicinal chemistry . The development of new synthetic routes and the study of their biological activities are areas of active research .

properties

IUPAC Name

1-but-3-enyl-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h2,5-7H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRJFZAMQQRVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634117
Record name 1-(But-3-en-1-yl)-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Difluorophenyl)-1-butene

CAS RN

225240-58-4
Record name 1-(But-3-en-1-yl)-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 176 g portion of 3,5-difluorobenzyl bromide was dissolved in 300 ml of THF to which was subsequently added dropwise 450 ml of allyl magnesium chloride THF solution (2 mol/l) at room temperature. This was stirred for 1 hour and then mixed with 300 ml of water. This was extracted with 800 ml of hexane, washed twice with saturated brine and then dried with anhydrous sodium sulfate. After evaporation of the solvent, the resulting residue was distilled (79-82° C./20 mmHg) to obtain 104 g of 3,5-difluoro-1-(3-butenyl)benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
allyl magnesium chloride THF
Quantity
450 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

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